molecular formula C7H14N2O2 B1358419 Methyl 3-aminopiperidine-1-carboxylate CAS No. 471894-94-7

Methyl 3-aminopiperidine-1-carboxylate

Cat. No. B1358419
CAS RN: 471894-94-7
M. Wt: 158.2 g/mol
InChI Key: QSPHDAVASCLQCU-UHFFFAOYSA-N
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Description

“Methyl 3-aminopiperidine-1-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is used for research purposes.


Molecular Structure Analysis

The molecular weight of “Methyl 3-aminopiperidine-1-carboxylate” is 158.2 g/mol . The InChI key is QSPHDAVASCLQCU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 3-aminopiperidine-1-carboxylate” is a liquid at room temperature .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have shown potential in the field of cancer research. They have been utilized in different ways as anticancer agents . For example, several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in antiviral research. Their unique structure and properties make them suitable for the development of new antiviral drugs .

Antimalarial Applications

The antimalarial potential of piperidine derivatives has been explored in scientific research. They have been used as antimalarial agents, contributing to the fight against malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been utilized as antimicrobial and antifungal agents. Their unique properties make them effective in combating various microbial and fungal infections .

Antihypertension Applications

In the field of cardiovascular research, piperidine derivatives have been used as antihypertension agents. They have shown potential in managing high blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents. They have shown effectiveness in managing pain and inflammation .

Anti-Alzheimer Applications

In neuroscientific research, piperidine derivatives have been used in the development of drugs for Alzheimer’s disease .

Antipsychotic Applications

Piperidine derivatives have also been used in the field of mental health. They have been utilized as antipsychotic agents, contributing to the treatment of various psychiatric disorders .

Safety and Hazards

“Methyl 3-aminopiperidine-1-carboxylate” is classified as dangerous, with hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, eye damage, and respiratory irritation .

properties

IUPAC Name

methyl 3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-4-2-3-6(8)5-9/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPHDAVASCLQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminopiperidine-1-carboxylate

CAS RN

471894-94-7
Record name methyl 3-aminopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add acetic acid saturated with HCl(g) (100 mL, ˜3N in HCl) to 3-(trityl-amino)-piperidine-1-carboxylic acid methyl ester (6.51 g, 16.2 mmol). Stir the solution vigorously at room temperature for 2 hours. Concentrate the reaction, follow this by addition of acetonitrile and concentration to assist in the removal of acetic acid (×2). Partition the resulting material between 1N HCl and ethyl acetate, separate the layers, extract the organic layer with 1N HCl. Basify the combined aqueous layers with 5N sodium hydroxide, extract with 20% isopropanol/chloroform (×3). Dry the combined organic layers over magnesium sulfate and concentrate to give 2.45 g of the title compound as a white solid, 95% yield. 1H NMR: consistent with structure. MS (ion spray) 158 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
3-(trityl-amino)-piperidine-1-carboxylic acid methyl ester
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

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